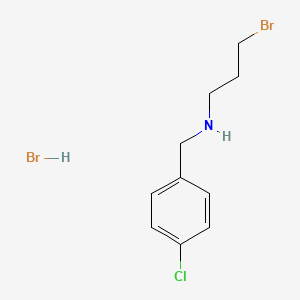

3-Trifluoromethylthio-2,4-pentanedione; 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

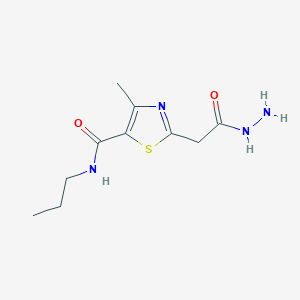

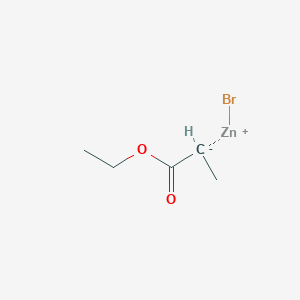

3-Trifluoromethylthio-2,4-pentanedione is a derivative of 2,4-pentanedione, also known as acetylacetone . Acetylacetone is an organic compound classified as a 1,3-diketone, existing in equilibrium with its tautomer . The 3-Trifluoromethylthio substitution likely imparts unique properties to the compound, but specific information about this derivative is scarce .

Aplicaciones Científicas De Investigación

Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds

Trifluoromethylthiolated carbonyl derivatives are of high potential in medicinal chemistry due to their ability to modulate therapeutic profiles of molecules. Rossi et al. (2018) review various strategies for synthesizing α-SCF3-substituted carbonyl compounds, highlighting radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents. These strategies are crucial for developing drugs with enhanced therapeutic effects (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

Electrophilic Reagents for Trifluoromethylthiolation

Shao et al. (2015) discuss the development of shelf-stable electrophilic trifluoromethylthiolating reagents that enable the direct trifluoromethylthiolation of substrates at a late stage of drug development. These reagents facilitate the introduction of the SCF3 group into lead compounds, improving their pharmacological properties (Shao, Xu, Lu, & Shen, 2015).

Ligands for Photoactive Supramolecular Assemblies

3-Substituted 2,4-pentanedionates, including 3-trifluoromethylthio-2,4-pentanedione, serve as ligands for constructing photoactive supramolecular assemblies. Olivier et al. (2011) examine synthetic routes for these ligands and their applications in multichromophoric complexes and photoactive systems, showcasing their role in controlling energy and electron transfer processes (Olivier, Harrowfield, & Ziessel, 2011).

CO2 Absorption Features

Umecky et al. (2019) study the CO2 absorption features of ionic liquids containing 2,4-pentanedionate and its fluorine derivatives, including 3-trifluoromethylthio-2,4-pentanedione. These compounds are investigated as potential CO2 chemical absorbents, highlighting their relevance in environmental chemistry and green technology (Umecky, Abe, Takamuku, Makino, & Kanakubo, 2019).

Bridge between Coordinative, Halogen, and Hydrogen Bonds

Merkens et al. (2013) explore the role of 3-(4-Pyridyl)-2,4-pentanedione, a related compound, as a bridge between coordinative, halogen, and hydrogen bonds. This work demonstrates the compound's versatility in crystal engineering, providing insights into the design of novel materials (Merkens, Pan, & Englert, 2013).

Propiedades

IUPAC Name |

3-(trifluoromethylsulfanyl)pentane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2S/c1-3(10)5(4(2)11)12-6(7,8)9/h5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYWKNBMYHLAQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Trifluoromethylsulfanyl-pentane-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)